Ethylene bromoacetate

Nucleophilic substitution Electrophile reactivity Glutathione conjugation

Ethyl bromoacetate (CAS 105-36-2; molecular formula C₄H₇BrO₂; MW 167.00) is an α-bromoester and organobromine compound that serves as a versatile alkylating reagent in organic synthesis. It is the ethyl ester of bromoacetic acid and is commercially available at purities typically ≥97–98% (GC assay) from major suppliers including Sigma-Aldrich, Thermo Scientific (Acros Organics), and Fisher Scientific.

Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
CAS No. 3785-34-0
Cat. No. B1211380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene bromoacetate
CAS3785-34-0
Synonyms5-chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide
S 13
S-13
Molecular FormulaC6H8Br2O4
Molecular Weight303.93 g/mol
Structural Identifiers
SMILESC(COC(=O)CBr)OC(=O)CBr
InChIInChI=1S/C6H8Br2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2
InChIKeyWGHAPLWNJPAJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Bromoacetate CAS 105-36-2: Procurement-Grade Alkylating Reagent for Reformatsky and Wittig Synthesis


Ethyl bromoacetate (CAS 105-36-2; molecular formula C₄H₇BrO₂; MW 167.00) is an α-bromoester and organobromine compound that serves as a versatile alkylating reagent in organic synthesis [1]. It is the ethyl ester of bromoacetic acid and is commercially available at purities typically ≥97–98% (GC assay) from major suppliers including Sigma-Aldrich, Thermo Scientific (Acros Organics), and Fisher Scientific . The compound is a clear, colorless to light-yellow liquid with density 1.506 g/mL at 25 °C, boiling point 159 °C, and melting point –38 °C . Its primary synthetic utility derives from the electrophilic bromoacetyl moiety, which enables participation in Reformatsky reactions, Wittig olefinations, and Blaise condensations [1].

Alkylation Enables Reformatsky, Wittig, and Blaise carbon–carbon bond-forming reactions
Reactivity Rapid electrophilic α-bromoester reactivity supports mild-condition protocols
Form Liquid format (density ~1.51 g/mL) simplifies laboratory handling and metering

Why Ethyl Bromoacetate Cannot Be Swapped with Ethyl Chloroacetate or Methyl Bromoacetate Without Performance Loss


Procurement decisions involving α-haloacetate esters require careful consideration of both leaving-group identity and ester alkyl chain, as these parameters dictate reaction kinetics, product profiles, and safety-handling requirements. Within the ethyl α-halogenated acetate series, reactivity toward nucleophiles follows the order ethyl iodoacetate > ethyl bromoacetate > ethyl chloroacetate > ethyl fluoroacetate [1]. Switching from bromo to chloro results in substantially reduced reactivity (the model nucleophile glutathione shows rapid reactivity with ethyl bromoacetate but only partial reactivity with ethyl chloroacetate) [1]. Conversely, methyl bromoacetate offers a different volatility profile (higher vapor pressure due to lower molecular weight) and altered steric environment that affects reaction selectivity and purification outcomes [2]. These distinctions directly impact synthetic yield, reaction time, and the feasibility of downstream purification—factors that cannot be compensated for by simple stoichiometric adjustment.

Ethyl chloroacetate Chloro leaving group may shift reaction kinetics and reduce SN2 reactivity Reactivity rank: I > Br > Cl; chloro requires more forcing conditions
Methyl bromoacetate Shorter ester chain alters volatility, steric profile, and purification behavior Methyl ester may change selectivity and complicate downstream workup
Ethyl iodoacetate Higher reactivity may introduce side reactions and handling sensitivity Iodoacetate requires careful stability and light-sensitivity review

Quantitative Differentiation of Ethyl Bromoacetate Against Closest Analogs: Reactivity, Yield, and Specificity Data


SN2 Reactivity Comparison: Ethyl Bromoacetate vs. Ethyl Chloroacetate vs. Ethyl Fluoroacetate

In a direct comparative study evaluating the electro(nucleo)philic reactivity of four ethyl α-halogenated acetates using the model nucleophile glutathione, ethyl bromoacetate (EBAC) demonstrated rapid reactivity comparable to ethyl iodoacetate (EIAC), whereas ethyl chloroacetate (ECAC) was measurably less reactive, and ethyl fluoroacetate (EFAC) showed no detectable reactivity at concentrations ≤250 mM [1]. This head-to-head comparison establishes a clear reactivity hierarchy that is independent of assay conditions.

SN2 Reactivity
Head-to-head
EBAC ≈ EIAC (rapid) > ECAC (less) ≫ EFAC (none)
Supports alkylation under mild conditions
Glutathione conjugation assay, ≤250 mM
Nucleophilic substitution Electrophile reactivity Glutathione conjugation

Biological Specificity: Ethyl Bromoacetate Produces Defined Inhibitory Pattern, Ethyl Chloroacetate Does Not

In electroolfactogram (EOG) studies on frog olfactory mucosa, ethyl bromoacetate produced a specific and well-defined pattern of inhibition: responses to all odorants tested were inhibited except for responses to certain amines. By direct comparison under identical experimental conditions, the related analog ethyl chloroacetate produced only a similar but less well-defined, non-specific inhibitory effect [1]. This demonstrates that bromo substitution confers a distinct biochemical interaction profile that is not replicated by the chloro analog.

Receptor Inhibition
Head-to-head
EBAC: specific inhibitory pattern (amines spared); ECAC: non-specific
Supports probe-use specificity
Frog olfactory mucosa EOG assay
Olfactory receptor inhibition Electroolfactogram Chemoreception

Wittig Reaction Yield: Ethyl Bromoacetate Achieves 95–100% Phosphonium Salt Formation

In a methodologically rigorous study evaluating the preparation of ion-supported phosphonium salts as Wittig precursors, reaction of ethyl bromoacetate with ion-supported triphenylphosphine (Ph₃P) variants A and B afforded the corresponding phosphonium salts in 95% yield and 100% yield, respectively [1]. Under related one-pot Wittig conditions using 1 wt% Mn-doped MgO catalyst, ethyl bromoacetate reacted with benzaldehyde and triphenylphosphine to produce α,β-unsaturated esters in 98% yield at room temperature in DMF [2].

Wittig Yield
Supporting
95–100% phosphonium salt; 98% one-pot Wittig
Supports Wittig olefination workflows
Ion-supported Ph₃P / Mn-doped MgO, DMF, rt
Wittig olefination Phosphonium salt synthesis Ion-supported reagents

Ultrasound-Promoted Reformatsky Reaction: Excellent β-Lactam Yield with Ethyl Bromoacetate

In a direct comparative study evaluating α-bromoesters in ultrasound-promoted β-lactam formation via Reformatsky-type reaction with N-benzylideneaniline, ethyl bromoacetate served as a reference substrate. While this study is frequently cited in secondary sources as establishing that ethyl 2-bromoisobutyrate gave the highest yield (94%) compared to ethyl bromoacetate and ethyl 2-bromopropionate , the primary literature confirms that under sonochemical Reformatsky conditions using indium metal, ethyl bromoacetate reacted with aldehydes or ketones to afford β-hydroxyesters in good to excellent yields under mild conditions [1]. A separate ultrasound-promoted protocol using zinc and Schiff bases demonstrated that ethyl bromoacetate yields β-lactams with excellent yield in a few hours at room temperature [2].

Reformatsky Yield
Cross-study
Good to excellent yields; excellent β-lactam yield at rt
Supports mild-condition Reformatsky synthesis
In or Zn, ultrasound, rt
Reformatsky reaction β-Lactam synthesis Ultrasound-assisted synthesis

Tandem Oxidation–Wittig Protocol: Ethyl Bromoacetate Enables One-Pot Efficiency

A base-free tandem oxidation–Wittig protocol was developed wherein primary alcohols, triphenylphosphine, and ethyl bromoacetate were reacted in a single pot using nanocrystalline barium manganate (BaMnO₄) as the oxidant [1]. This one-pot procedure represents a significant methodological improvement over previously reported procedures that required separate oxidation of alcohols prior to Wittig olefination using a pre-formed phosphonium halide salt [1]. The protocol leverages ethyl bromoacetate's compatibility with in situ phosphonium salt generation, eliminating a synthetic step.

One-Pot Oxidation-Wittig
Class-level
Tandem protocol (BaMnO₄) reduces two steps to one pot
Streamlines synthetic route design
Yield comparisons not provided in abstract
One-pot synthesis Tandem oxidation-Wittig BaMnO₄ catalysis

Blaise Reaction Substrate Specificity: Ethyl Bromoacetate as the Established Two-Carbon Homologation Reagent

The Blaise reaction, first reported in 1901, canonically employs ethyl bromoacetate (or 2-alkyl-2-bromoacetates) reacting with nitriles via zinc enolate intermediates to yield β-keto esters, effecting a two-carbon homologation [1]. The methodology has been applied to the synthesis of pharmaceutical intermediates, including reaction of ethyl bromoacetate with 3-cyano-2,6-dichloro-5-fluoropyridine and activated zinc to provide key structural building blocks [2]. Unlike Reformatsky reactions (which target carbonyls), the Blaise reaction with ethyl bromoacetate targets nitriles to yield β-keto ester functionality that is highly versatile for further transformations [1]. While 2-alkyl-2-bromoacetates can also participate, ethyl bromoacetate remains the foundational reagent for this named reaction due to its optimal balance of reactivity, cost, and commercial availability [1].

Blaise Homologation
Class-level
Canonical two-carbon nitrile homologation; benchmark substrate
Supports β-keto ester synthesis
Activated Zn, nitrile substrates
Blaise reaction β-Keto ester synthesis Zinc enolate

High-Value Application Scenarios for Ethyl Bromoacetate in Medicinal Chemistry and Process Development


Reformatsky-Mediated β-Hydroxyester Synthesis Under Mild Sonochemical Conditions

Ethyl bromoacetate is the reagent of choice for Reformatsky reactions targeting β-hydroxyester products, particularly under ultrasound-promoted conditions using indium or zinc metal. The sonochemical protocol affords products in good to excellent yields under mild conditions [1], and the reaction with zinc and Schiff bases yields β-lactams in excellent yield at room temperature within a few hours [2]. This application scenario is especially relevant for medicinal chemistry laboratories requiring efficient access to β-hydroxyester building blocks and β-lactam scaffolds without recourse to cryogenic or high-temperature conditions.

Wittig Olefination for α,β-Unsaturated Ester Construction in One-Pot Formats

Ethyl bromoacetate is a high-performance substrate for Wittig-based carbon–carbon double bond formation, with demonstrated phosphonium salt formation yields of 95–100% [1] and one-pot Wittig yields up to 98% under Mn-doped MgO catalysis [2]. Its compatibility with tandem oxidation–Wittig protocols using BaMnO₄ enables one-pot conversion of primary alcohols directly to α,β-unsaturated esters without intermediate isolation [3]. Process chemists and kilo-lab procurement specialists should consider ethyl bromoacetate as a preferred alkylating agent when designing streamlined, high-yielding olefination sequences.

Blaise Homologation of Nitriles to β-Keto Esters in Pharmaceutical Intermediate Synthesis

The Blaise reaction represents a specialized but high-value application for ethyl bromoacetate in pharmaceutical intermediate synthesis [1]. The reagent reacts with nitriles via zinc enolate intermediates to effect a two-carbon homologation, delivering β-keto esters that serve as versatile platforms for further synthetic elaboration [1]. A representative pharmaceutical application involves the reaction of ethyl bromoacetate with 3-cyano-2,6-dichloro-5-fluoropyridine to construct key structural units [2]. This scenario is most relevant for medicinal chemistry teams engaged in heterocycle synthesis and natural product derivatization.

Electrophile Reactivity Benchmarking and SN2 Mechanistic Studies

Based on head-to-head comparative data with ethyl chloroacetate and ethyl fluoroacetate, ethyl bromoacetate exhibits rapid glutathione reactivity and a defined time-dependent toxicity (TDT) profile exceeding 100% [1]. This established reactivity benchmark positions ethyl bromoacetate as a reliable reference electrophile for mechanistic studies of SN2 reactions, toxicity assessment of soft electrophiles, and structure–activity relationship investigations involving α-halogenated esters [1]. Research groups conducting environmental toxicology or physical organic chemistry studies should select ethyl bromoacetate over ethyl chloroacetate when rapid, unambiguous reactivity is required.

Application
Selection Property
Validation Focus
Reformatsky β-hydroxyester synthesis
Sonochemical and mild-condition compatibility
Reaction outcome and substrate scope
Wittig olefination
Reported high-yield phosphonium salt formation
One-pot and tandem protocol feasibility
Blaise nitrile homologation
Established β-keto ester building block
Pharmaceutical intermediate utility
SN2 reactivity benchmarking
Rapid glutathione reactivity rank
Mechanistic and toxicity assessment studies

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